ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate
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Overview
Description
Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate is a chemical compound with a unique structure that combines an ethyl ester group, a tetrazole ring, and an aminophenyl group
Mechanism of Action
References:
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications
- A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines is reported
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate typically involves the reaction of 3-aminophenylacetic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The resulting product is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-aminophenyl)acetate: Similar structure but lacks the tetrazole ring.
Ethyl 2-(3-nitrophenyl)acetate: Contains a nitro group instead of an amino group.
Ethyl 2-(3-hydroxyphenyl)acetate: Contains a hydroxyl group instead of an amino group.
Uniqueness
Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can enhance the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
ethyl 2-[5-(3-aminophenyl)tetrazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-10(17)7-16-14-11(13-15-16)8-4-3-5-9(12)6-8/h3-6H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNLYFNRVGWZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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